Cas no 136453-31-1 (9-(chloromethyl)-9H-xanthene)

Technical Introduction: 9-(Chloromethyl)-9H-xanthene 9-(Chloromethyl)-9H-xanthene is a versatile xanthene-based intermediate, primarily valued for its reactive chloromethyl functional group, which facilitates further derivatization in organic synthesis. Its rigid xanthene scaffold provides structural stability, making it useful in the development of fluorescent dyes, photoactive compounds, and polymer precursors. The compound’s high purity and consistent reactivity make it suitable for applications in pharmaceuticals, materials science, and molecular probes. Its synthetic utility is enhanced by compatibility with nucleophilic substitution reactions, enabling efficient incorporation into complex molecular architectures. Proper handling under inert conditions is recommended due to the sensitivity of the chloromethyl group.
9-(chloromethyl)-9H-xanthene structure
9-(chloromethyl)-9H-xanthene structure
Product name:9-(chloromethyl)-9H-xanthene
CAS No:136453-31-1
MF:C14H11ClO
Molecular Weight:230.689543008804
CID:6151747
PubChem ID:18410339

9-(chloromethyl)-9H-xanthene 化学的及び物理的性質

名前と識別子

    • LNHYQHBBKHLOFP-UHFFFAOYSA-N
    • 9-(chloromethyl)-9H-xanthene
    • 9-chloromethylxanthene
    • EN300-7444742
    • CS-0260056
    • AKOS015155893
    • SCHEMBL7452862
    • 136453-31-1
    • インチ: 1S/C14H11ClO/c15-9-12-10-5-1-3-7-13(10)16-14-8-4-2-6-11(12)14/h1-8,12H,9H2
    • InChIKey: LNHYQHBBKHLOFP-UHFFFAOYSA-N
    • SMILES: ClCC1C2C=CC=CC=2OC2C=CC=CC1=2

計算された属性

  • 精确分子量: 230.0498427g/mol
  • 同位素质量: 230.0498427g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 1
  • 重原子数量: 16
  • 回転可能化学結合数: 1
  • 複雑さ: 221
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.8
  • トポロジー分子極性表面積: 9.2Ų

9-(chloromethyl)-9H-xanthene Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-7444742-0.5g
9-(chloromethyl)-9H-xanthene
136453-31-1 91%
0.5g
$713.0 2024-05-23
1PlusChem
1P028VAU-50mg
9-(chloromethyl)-9H-xanthene
136453-31-1 91%
50mg
$315.00 2023-12-22
Aaron
AR028VJ6-500mg
9-(chloromethyl)-9H-xanthene
136453-31-1 91%
500mg
$1006.00 2025-02-17
1PlusChem
1P028VAU-2.5g
9-(chloromethyl)-9H-xanthene
136453-31-1 91%
2.5g
$2276.00 2023-12-22
1PlusChem
1P028VAU-250mg
9-(chloromethyl)-9H-xanthene
136453-31-1 91%
250mg
$621.00 2023-12-22
1PlusChem
1P028VAU-500mg
9-(chloromethyl)-9H-xanthene
136453-31-1 91%
500mg
$944.00 2023-12-22
1PlusChem
1P028VAU-1g
9-(chloromethyl)-9H-xanthene
136453-31-1 91%
1g
$1192.00 2023-12-22
Enamine
EN300-7444742-0.25g
9-(chloromethyl)-9H-xanthene
136453-31-1 91%
0.25g
$452.0 2024-05-23
Enamine
EN300-7444742-5.0g
9-(chloromethyl)-9H-xanthene
136453-31-1 91%
5.0g
$2650.0 2024-05-23
Enamine
EN300-7444742-1.0g
9-(chloromethyl)-9H-xanthene
136453-31-1 91%
1.0g
$914.0 2024-05-23

9-(chloromethyl)-9H-xanthene 関連文献

9-(chloromethyl)-9H-xantheneに関する追加情報

9-(Chloromethyl)-9H-xanthene: Properties, Applications, and Market Insights

9-(Chloromethyl)-9H-xanthene (CAS No. 136453-31-1) is a versatile organic compound with a unique xanthene backbone and a reactive chloromethyl group. This compound has gained significant attention in recent years due to its applications in pharmaceutical intermediates, fluorescent probes, and material science. Researchers and industry professionals frequently search for terms like "9-(chloromethyl)-9H-xanthene synthesis", "xanthene derivatives applications", and "CAS 136453-31-1 uses", highlighting its growing relevance.

The molecular structure of 9-(chloromethyl)-9H-xanthene features a tricyclic aromatic system, which contributes to its stability and reactivity. The presence of the chloromethyl functional group makes it a valuable building block for further chemical modifications. Recent studies have explored its potential in bioimaging and drug development, particularly in the design of targeted therapies. Searches for "xanthene-based fluorescent dyes" and "chloromethyl xanthene derivatives" reflect the compound's importance in these cutting-edge fields.

In the pharmaceutical industry, 9-(chloromethyl)-9H-xanthene serves as a key intermediate for synthesizing more complex molecules. Its ability to undergo nucleophilic substitution reactions allows for the introduction of various pharmacophores, making it valuable for medicinal chemistry. The compound's fluorescence properties have also been utilized in developing sensors and diagnostic tools, addressing the increasing demand for non-invasive detection methods in healthcare.

The market for xanthene derivatives has seen steady growth, driven by advancements in life sciences and material engineering. Companies specializing in fine chemicals and research reagents have reported rising inquiries about CAS 136453-31-1, particularly from academic and industrial laboratories. The compound's versatility and ease of functionalization make it a preferred choice for researchers working on novel materials and bioconjugates.

From a synthetic perspective, 9-(chloromethyl)-9H-xanthene can be prepared through various routes, including Friedel-Crafts alkylation of xanthene. Recent innovations in green chemistry have led to more sustainable production methods, reducing environmental impact while maintaining high yields. This aligns with the growing interest in eco-friendly chemical synthesis, as evidenced by search trends for "sustainable xanthene production" and "green synthesis of chloromethyl compounds".

Quality control and characterization of 9-(chloromethyl)-9H-xanthene typically involve advanced analytical techniques such as HPLC, NMR spectroscopy, and mass spectrometry. These methods ensure the compound meets the stringent purity requirements for research-grade chemicals and industrial applications. The availability of high-quality CAS 136453-31-1 has facilitated breakthroughs in multiple scientific disciplines, from organic electronics to biomedical research.

Looking ahead, the potential applications of 9-(chloromethyl)-9H-xanthene continue to expand. Emerging research explores its use in photodynamic therapy, molecular electronics, and smart materials. The compound's unique combination of structural features and chemical reactivity positions it as a valuable tool for addressing contemporary challenges in healthcare and technology. As interest grows in functional organic molecules, 9-(chloromethyl)-9H-xanthene remains at the forefront of scientific innovation.

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